molecular formula C13H11N3OS B2763019 N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide CAS No. 1060902-45-5

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2763019
CAS No.: 1060902-45-5
M. Wt: 257.31
InChI Key: OIPAQMBSRBGDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide ( 1060902-45-5) is a synthetic small molecule with a molecular formula of C13H11N3OS and a molecular weight of 257.31 g/mol . This compound is built around a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatility and wide range of pharmacological activities . The benzimidazole moiety is a structural isostere of naturally occurring nucleotides, which allows it to interact with various biopolymers, making it a valuable template for developing bioactive molecules . The specific research value of this compound is derived from its hybrid structure, which incorporates both benzimidazole and thiophene carboxamide groups. This molecular architecture is of significant interest in the design of novel antimicrobial agents . While the specific biological profile of this compound may be under investigation, analogous structures combining benzimidazole with other heterocycles have been extensively studied for their potential as antibacterial, antifungal, and anticancer agents . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex derivatives, or as a core structure for probing biological mechanisms in hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13(9-5-6-18-8-9)14-7-12-15-10-3-1-2-4-11(10)16-12/h1-6,8H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPAQMBSRBGDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzimidazole Synthesis

The benzimidazole core is typically synthesized via cyclization of ortho-phenylenediamine derivatives. In one approach, 2-nitroaniline undergoes sequential reduction, cyclization, and functionalization. For example:

  • Reduction : 2-Nitroaniline is reduced to benzene-1,2-diamine using catalytic hydrogenation or sodium dithionite.
  • Cyclization : Reacting benzene-1,2-diamine with chloroacetic acid in hydrochloric acid yields 1H-benzo[d]imidazole-2-thiol.
  • Functionalization : The thiol group is oxidized to a nitro group (e.g., using nitric acid) and subsequently reduced to an amine, forming 5-amino-1H-benzo[d]imidazole-2-thiol.

Amide Bond Formation

Activation of Thiophene-3-Carboxylic Acid

The carboxylic acid is activated to enhance reactivity with the methylamine linker. Common methods include:

  • Acid Chloride Formation : Treating thiophene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate thiophene-3-carbonyl chloride.
  • Coupling Agents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to form an active ester intermediate.

Coupling Reaction

The activated thiophene derivative is reacted with (1H-benzo[d]imidazol-2-yl)methanamine under mild basic conditions (e.g., triethylamine or pyridine) to form the amide bond. A typical procedure involves:

  • Dissolving the amine in anhydrous dichloromethane or dimethylformamide.
  • Adding the activated thiophene derivative dropwise at 0–5°C.
  • Stirring at room temperature for 12–24 hours.

Reaction Scheme :
$$
\text{Thiophene-3-COCl} + \text{H}2\text{N-CH}2\text{-Benzimidazole} \rightarrow \text{N-((Benzimidazol-2-yl)methyl)thiophene-3-carboxamide} + \text{HCl}
$$

Optimization Strategies

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures for activation. Non-polar solvents (e.g., toluene) are preferable for acid chloride formation.
  • Temperature Control : Coupling reactions are exothermic; maintaining temperatures below 25°C prevents side reactions like over-acylation.

Catalytic Enhancements

  • DMAP Catalyst : Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation by stabilizing the transition state.
  • Microwave Assistance : Reducing reaction times from hours to minutes while improving yields (e.g., 80% yield in 15 minutes vs. 65% in 24 hours).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key peaks include:
    • δ 8.2–8.4 ppm (thiophene H-2/H-5)
    • δ 7.6–7.8 ppm (benzimidazole aromatic protons)
    • δ 4.7 ppm (CH₂ linker).
  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H).

Chromatographic Purity

  • HPLC : Retention time of 6.8 minutes using a C18 column (acetonitrile/water, 70:30).
  • TLC : Rf = 0.42 in ethyl acetate/n-hexane (1:1).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Acid Chloride Coupling 78 99.1 24 High purity
EDC/HOBt Mediated 85 98.5 12 Mild conditions
Microwave-Assisted 92 99.3 0.25 Rapid synthesis

Data synthesized from.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-chlorination during acid chloride synthesis.
  • Solution : Use stoichiometric SOCl₂ and monitor reaction progress via TLC.

Low Amidation Efficiency

  • Issue : Steric hindrance from the benzimidazole ring.
  • Solution : Employ high-pressure conditions (e.g., 5 bar) to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group on the benzimidazole ring can produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide and its derivatives. For instance, a derivative of benzimidazole demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The reported IC50 values ranged from 25.72 μM to 45.2 μM, indicating effective inhibition of tumor growth in vivo models as well .

Case Study: Antitumor Evaluation

In a recent study, the synthesis and evaluation of novel benzimidazole derivatives were conducted, revealing that certain compounds exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. The structure-activity relationship (SAR) analysis indicated that modifications to the benzimidazole core significantly influenced the anticancer activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of this compound possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
14Staphylococcus aureus8 mg/mL
14Escherichia coli32 mg/mL
14Bacillus subtilis8 mg/mL

In vitro studies have shown that certain derivatives exhibit MIC values as low as 8 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Antitubercular Activity

This compound has been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Several derivatives were synthesized and tested for their inhibitory effects on vital mycobacterial enzymes.

Case Study: In Vitro Antitubercular Testing

A series of benzimidazole derivatives were assessed for their in vitro antitubercular activity, with results indicating significant inhibition of M. tuberculosis H37Rv strains. The minimum lethal concentrations (MLC) were determined, showcasing the effectiveness of these compounds in combating tuberculosis .

Table 2: Antitubercular Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium tuberculosis0.5 μg/mL
Compound BMycobacterium tuberculosis1.0 μg/mL

Mechanistic Insights

The mechanism of action for this compound appears to involve multiple pathways, including the inhibition of specific enzymes critical for cellular functions in both cancerous and microbial cells. For example, compounds have been shown to inhibit isocitrate lyase and pantothenate synthetase in M. tuberculosis, which are essential for mycobacterial survival .

Mechanism of Action

The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiophene ring may contribute to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Benzimidazole Derivatives with Sulfonylamidines

Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines () feature sulfonyl groups instead of carboxamide linkages. These derivatives exhibit enhanced solubility due to the polar sulfonyl moiety, but reduced membrane permeability compared to the thiophene-carboxamide analogue. The copper-catalyzed synthesis route for these compounds contrasts with the multi-step thiazolidinone-based synthesis of the target compound .

Thiadiazole-Fused Derivatives

1,4-Benzodioxine-based thiadiazole-fused-thiadiazoles () incorporate electron-deficient thiadiazole rings, which may improve oxidative stability and antimicrobial activity. However, the rigid planar structure of thiadiazoles could limit conformational flexibility compared to the more rotatable thiophene-carboxamide group in the target compound .

Benzimidazole-Triazole Hybrids

2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole () replaces the carboxamide with a triazole ring. However, the synthesis requires harsh conditions (e.g., N-chlorosuccinimide in THF), which may limit scalability compared to the milder thiazolidinone cyclization used for the target compound .

Thiazolidinone-Based Analogues

The target compound’s closest analogues are 3-((1H-Benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones (). These derivatives replace the thiophene-carboxamide with an arylidene-thiazolidinone system, which enhances antifungal activity through π-π stacking interactions. However, the thiophene-carboxamide in the target compound may offer improved electronic modulation due to sulfur’s electronegativity .

Key Advantages and Limitations

  • Target Compound : Combines benzimidazole’s target affinity with thiophene’s electronic properties, but lacks direct bioactivity data in the evidence.
  • Sulfonylamidines : High polarity improves solubility but may reduce cellular uptake .
  • Thiadiazoles : Rigid structure enhances stability but limits conformational adaptability .

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a thiophene ring via a carboxamide group. The synthesis typically involves the condensation of 2-aminobenzimidazole with thiophene-3-carboxylic acid using coupling agents like EDCI and HOBt to facilitate the formation of the amide bond.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) indicating strong bactericidal activity. For example, derivatives of this compound have been evaluated for their antimicrobial activities, showing MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promise as an enzyme inhibitor, particularly against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 μM and 2.67 μM, respectively . The structure-activity relationship (SAR) studies indicate that modifications in the benzimidazole and thiophene moieties can enhance cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation, which is crucial for the virulence of certain pathogens.
  • Cytotoxic Effects : The compound induces apoptosis in cancer cells, leading to reduced cell viability.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Study 1Demonstrated antimicrobial activity with MIC values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria .
Study 2Showed significant inhibition of DHFR with an IC50 of 2.67 µM, suggesting potential as an anticancer agent .
Study 3Evaluated the compound's ability to disrupt biofilm formation in Staphylococcus species, enhancing its therapeutic profile .

Q & A

Q. What are the standard synthetic routes for N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with glyoxalic acid derivatives under acidic conditions .
  • Step 2 : Coupling with thiophene-3-carboxylic acid using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
  • Step 3 : Purification via column chromatography or recrystallization. Key intermediates are validated using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : To verify aromatic protons (δ 7.1–8.3 ppm for benzimidazole and thiophene) and carboxamide connectivity.
  • FT-IR : Confirmation of C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation patterns .

Q. What initial biological screening assays are recommended for this compound?

Prioritize antimicrobial assays (e.g., MIC against Candida albicans or Staphylococcus aureus) and cytotoxicity tests (MTT assay on mammalian cell lines). Structural analogs have shown activity against fungal pathogens via membrane disruption .

Advanced Research Questions

Q. How do substituents on the benzimidazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., nitro at the 5-position) enhance antifungal activity by improving membrane penetration .
  • Hydrophobic substituents (e.g., arylidene at the thiazolidinone moiety) increase binding to fungal cytochrome P450 enzymes .
  • Structure-activity relationship (SAR) studies using computational docking (e.g., VEGFR-2 inhibition) can identify key interactions .

Q. How can contradictions in antimicrobial efficacy data across studies be resolved?

  • Standardize assay protocols : Variations in inoculum size, solvent (DMSO vs. saline), and endpoint criteria (MIC vs. IC50) often cause discrepancies.
  • Comparative substituent analysis : For example, replacing pyridine with methylene groups in analogs alters solubility and activity .
  • Mechanistic studies : Use fluorescence microscopy to confirm membrane disruption vs. protein-binding mechanisms .

Q. What strategies optimize synthetic yields of this compound?

  • Catalyst selection : Copper iodide (CuI) in azide-alkyne cycloadditions improves regioselectivity and reduces side products .
  • Solvent optimization : Anhydrous DMF enhances carboxamide coupling efficiency compared to THF .
  • Temperature control : Maintaining 60–80°C during imine formation prevents premature cyclization .

Q. What catalytic applications exist for benzimidazole-thiophene hybrids?

  • Oxidation catalysis : Copper complexes of benzimidazole derivatives catalyze alcohol-to-aldehyde conversions (e.g., 3-pyridyl carbinol to nicotinaldehyde) .
  • Electrochemical studies : Cyclic voltammetry reveals redox-active behavior, suggesting utility in organic electrosynthesis .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and cytochrome P450 interactions.
  • Molecular dynamics simulations : Analyze binding stability to targets like VEGFR-2 or fungal lanosterol 14α-demethylase .

Methodological Challenges & Solutions

Q. What are the challenges in characterizing solubility and stability?

  • Issue : Low aqueous solubility due to aromatic stacking.
  • Solutions :
  • Co-solvent systems : Use PEG-400 or β-cyclodextrin for in vitro assays .
  • Salt formation : Convert carboxamide to sodium/potassium salts for enhanced bioavailability .

Q. How to validate proposed mechanisms of action in biological systems?

  • Enzyme inhibition assays : Directly measure activity against isolated targets (e.g., fungal CYP51).
  • Gene expression profiling : RNA-seq to identify upregulated stress-response pathways in treated microbial cells .
  • Metabolomic analysis : Track changes in ergosterol biosynthesis (fungal studies) or ATP levels (cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.